molecular formula C19H20N2O4 B3106180 (9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate CAS No. 156939-65-0

(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate

Cat. No.: B3106180
CAS No.: 156939-65-0
M. Wt: 340.4 g/mol
InChI Key: VSMGVPALADLUGW-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate (CAS: 156939-65-0) is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative. Its structure includes a methoxy(methyl)carbamoyl moiety attached to the carbamate nitrogen, making it a versatile intermediate in peptide synthesis and organic chemistry. The Fmoc group is widely used for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21(24-2)18(22)11-20-19(23)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMGVPALADLUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate typically involves the reaction of (9H-fluoren-9-yl)methanol with methoxy(methyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular proteins and enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Classification of Fmoc Carbamates

Fmoc carbamates vary primarily in their substituents, which dictate their reactivity, solubility, and applications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituent/R-Group Molecular Weight Key Applications Yield (%) Melting Point (°C) Reference ID
Target Compound (156939-65-0) -CH₂C(O)N(methoxy)(methyl) 340.33 Peptide synthesis N/A N/A
Fmoc-(4-aminobenzyl)carbamate (N/A) -CH₂(4-aminophenyl) 341.39 Solid-phase synthesis 83 N/A
Fmoc-N-(6-aminohexyl)carbamate HCl (N/A) -(CH₂)₆NH₂·HCl 372.89 Bioconjugation 45 99–101
Fmoc-{6-[bis(4-methoxyphenyl)methoxy]hexyl}carbamate (147190-32-7) -C₆H₁₂O(bis(4-MeOPh)Ph) 671.83 Medicinal chemistry (oligonucleotide synthesis) N/A N/A
Fmoc-(2-bromoethyl)carbamate (340187-12-4) -(CH₂)₂Br 349.22 Alkylation reactions N/A N/A

Key Research Findings

Reactivity and Stability
  • The target compound (156939-65-0) contains a methoxy(methyl)carbamoyl group, which enhances steric hindrance, reducing unintended side reactions during peptide coupling .
  • Fmoc-(4-aminobenzyl)carbamate () exhibits high yield (83%) in synthesis and is used to introduce aromatic amines into peptides, but its bulky benzyl group may limit solubility in nonpolar solvents .
  • Fmoc-N-(6-aminohexyl)carbamate HCl () demonstrates moderate yield (45%) and is critical for introducing spacer arms in bioconjugates, though hygroscopicity due to the HCl salt requires careful handling .
Contradictions and Limitations
  • Brominated analogues like Fmoc-(2-bromoethyl)carbamate (340187-12-4) are highly reactive alkylating agents but face toxicity concerns, limiting their use in vivo .
  • Hydroxy-substituted derivatives (e.g., ’s 6-hydroxyhexyl carbamate) show improved solubility but require additional protection steps to prevent oxidation during synthesis .

Data Tables

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) [M+H]+ Reference ID
Target Compound (156939-65-0) N/A N/A Calculated: 340.33; Found: N/A
Fmoc-(S)-1-amino-1-thioxopropan-2-yl carbamate (8) 1.35 (d, 3H), 4.70 (m, 1H), 7.30–7.80 (m, 8H) 175.1 (C=S), 156.2 (C=O) 341.12 (Found)
Fmoc-(4-aminobenzyl)carbamate (1) 4.20 (s, 2H), 6.60 (d, 2H), 7.30–7.80 (m, 8H) 156.5 (C=O), 128.5 (Ar-C) 342.40 (Found)

Biological Activity

(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate is a synthetic compound notable for its unique structural features, including a fluorenyl group and a carbamate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N2O3C_{16}H_{19}N_{2}O_{3}, with a molecular weight of approximately 299.34 g/mol. The compound's structure can be represented as follows:

\text{ 9H fluoren 9 yl methyl N methoxy methyl carbamoyl methyl}carbamate}

This structure contributes to its stability and reactivity, making it suitable for various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorenyl group can intercalate into DNA, potentially affecting gene expression and cellular functions. The carbamate moiety may undergo hydrolysis, releasing active intermediates that can interact with enzymes and cellular proteins, thereby modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through mechanisms involving DNA intercalation and inhibition of cancer cell proliferation.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications in drug design for various diseases.
  • Cellular Assays : Various cellular assays have demonstrated the compound's effects on cell viability and apoptosis, indicating its potential as a therapeutic agent.

Case Studies

  • Antitumor Studies : In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • Enzyme Interaction : Research utilizing enzyme assays has indicated that this compound effectively inhibits proteases involved in cancer progression.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of specific proteases
Cellular AssaysInduction of apoptosis in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate
Reactant of Route 2
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(9H-fluoren-9-yl)methyl N-{[methoxy(methyl)carbamoyl]methyl}carbamate

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